molecular formula C7H9ClN6 B13303871 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13303871
M. Wt: 212.64 g/mol
InChI Key: NUOMGYMULVNHBN-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of folate in Leishmania parasites .

Comparison with Similar Compounds

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-(2-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole: Similar structure but lacks the pyrazole ring.

    4-Chloro-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but lacks the triazole moiety.

    1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but different functional groups

The unique combination of pyrazole and triazole rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2

InChI Key

NUOMGYMULVNHBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCN2C=C(N=N2)N)Cl

Origin of Product

United States

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